molecular formula C8H9BrO3S B12076212 Ethyl 5-bromo-4-methoxythiophene-3-carboxylate

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate

Cat. No.: B12076212
M. Wt: 265.13 g/mol
InChI Key: DEIMQFHVZDFRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS No. 1823882-59-2) is a chemical compound with the molecular formula C₈H₉BrO₃S and a molecular weight of 265.13 g/mol. Its chemical structure consists of a thiophene ring substituted with bromine, a methoxy group, and an ethyl ester functional group . This compound is used primarily in research and pharmaceutical testing.

Preparation Methods

The synthetic route for Ethyl 5-bromo-4-methoxythiophene-3-carboxylate involves the following steps:

Industrial production methods may vary, but the above steps outline the fundamental synthesis.

Chemical Reactions Analysis

Ethyl 5-bromo-4-methoxythiophene-3-carboxylate can participate in various reactions:

    Substitution: The bromine atom can undergo substitution reactions.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Oxidation: Oxidation of the sulfur atom. Common reagents include bromine, reducing agents, and oxidizing agents.

Major products:

  • Ethyl 5-methoxythiophene-3-carboxylate (after debromination).
  • Ethyl 4-methoxythiophene-3-carboxylate (after reduction).

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to thiophenes and their biological activity.

    Medicine: Potential use in drug development.

    Industry: As an intermediate in chemical synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its thiophene moiety.

Comparison with Similar Compounds

While Ethyl 5-bromo-4-methoxythiophene-3-carboxylate is unique due to its specific substitution pattern, similar compounds include other thiophene derivatives with varying substituents.

Remember that this compound is primarily for research purposes and not for human or veterinary use

Properties

Molecular Formula

C8H9BrO3S

Molecular Weight

265.13 g/mol

IUPAC Name

ethyl 5-bromo-4-methoxythiophene-3-carboxylate

InChI

InChI=1S/C8H9BrO3S/c1-3-12-8(10)5-4-13-7(9)6(5)11-2/h4H,3H2,1-2H3

InChI Key

DEIMQFHVZDFRRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=C1OC)Br

Origin of Product

United States

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